molecular formula C19H22N2OS B3938641 2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole

2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole

Cat. No. B3938641
M. Wt: 326.5 g/mol
InChI Key: QQACTNVHHVUXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been found to have a variety of interesting properties, including its ability to interact with biological systems in unique ways. In Finally, we will also discuss some future directions for research on this compound.

Mechanism of Action

The mechanism of action of 2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole is not fully understood, but it is believed to involve the binding of the compound to certain biological molecules such as DNA or enzymes. This binding can result in changes in the fluorescence properties of the compound, allowing it to be used as a probe for the detection of these molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole are not well understood, but it is believed that the compound may have some effect on the activity of certain enzymes or other biological molecules. However, more research is needed to fully understand the effects of this compound on biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole in lab experiments is its ability to act as a fluorescent probe for the detection of certain biological molecules. This can be a useful tool for researchers who are studying the activity of enzymes or other biological molecules. However, one limitation of using this compound is that it may not be suitable for all types of experiments, and more research is needed to fully understand its potential applications.

Future Directions

There are many potential future directions for research on 2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole. One area of research that is particularly promising is the development of new and improved fluorescent probes based on this compound. Researchers could also investigate the potential use of this compound in drug discovery or other applications in the field of medicine. Finally, more research is needed to fully understand the mechanisms of action and biochemical effects of this compound, which could lead to new insights into the functioning of biological systems.

Scientific Research Applications

2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole has been found to have a variety of potential scientific research applications. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of certain biological molecules. For example, this compound has been used to detect the presence of DNA in cells, as well as to monitor the activity of certain enzymes.

properties

IUPAC Name

2-[2-(4-butan-2-ylphenoxy)ethylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-3-14(2)15-8-10-16(11-9-15)22-12-13-23-19-20-17-6-4-5-7-18(17)21-19/h4-11,14H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQACTNVHHVUXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[4-(Butan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.